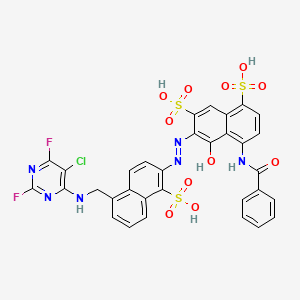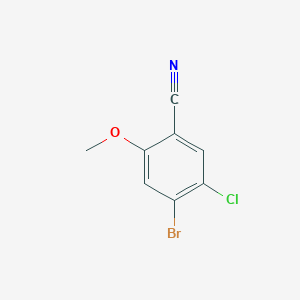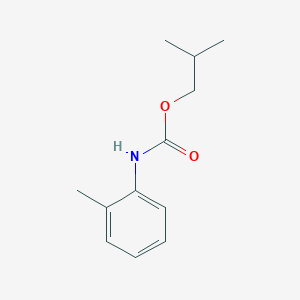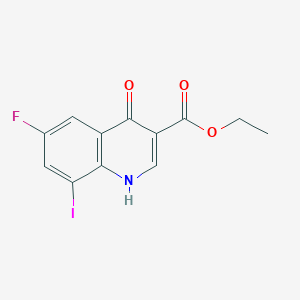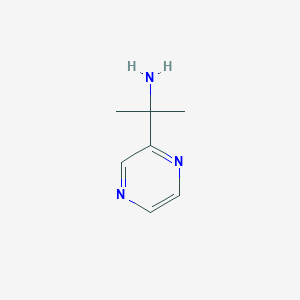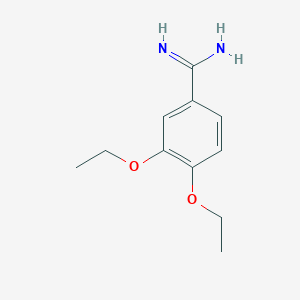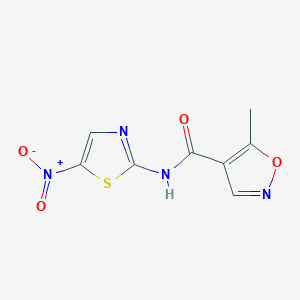
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is a compound that features both isoxazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The presence of the nitro group on the thiazole ring further enhances its potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction yields 3,4,5-trisubstituted isoxazoles, which can then be further functionalized to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cycloaddition and subsequent functionalization steps. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The isoxazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents such as halogens, acids, and bases can be used to introduce different substituents on the rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the isoxazole or thiazole rings .
Aplicaciones Científicas De Investigación
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiparasitic and antimicrobial activities.
Medicine: Investigated for its potential use in treating diseases caused by protozoa and bacteria.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group on the thiazole ring can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the inhibition of essential enzymes and pathways in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antiparasitic and antibacterial agent.
Tinidazole: Another nitroimidazole with similar applications.
Secnidazole: Used for treating bacterial vaginosis and other infections.
Uniqueness
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is unique due to its combined isoxazole and thiazole moieties, which provide a distinct set of biological activities compared to other nitroimidazoles.
Propiedades
Fórmula molecular |
C8H6N4O4S |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H6N4O4S/c1-4-5(2-10-16-4)7(13)11-8-9-3-6(17-8)12(14)15/h2-3H,1H3,(H,9,11,13) |
Clave InChI |
JXUUSXUIHFMJGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


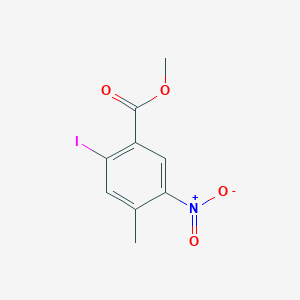
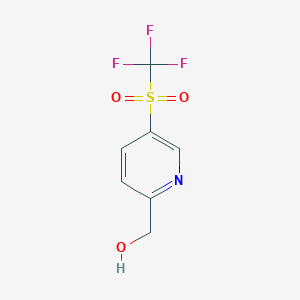

![2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)
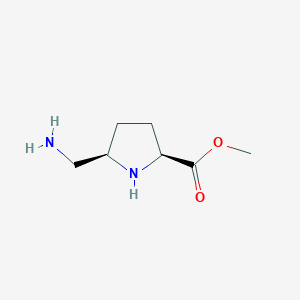
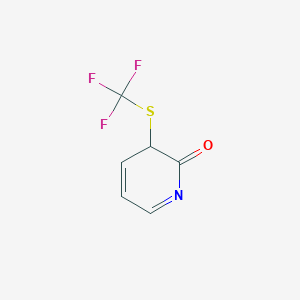
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
